4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H14F3NO3S This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(trifluoromethyl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets . The sulfonamide moiety can form hydrogen bonds with target proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide: This compound has an additional sulfonyl group, which can affect its chemical reactivity and biological activity.
This compound analogs: These analogs may have different substituents on the aromatic ring or variations in the sulfonamide group, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-13-7-9-14(10-8-13)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURWJRNXTWPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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